molecular formula C21H15FN2OS B2808946 N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291851-93-8

N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2808946
CAS No.: 1291851-93-8
M. Wt: 362.42
InChI Key: UUNUKMWQEMBIJC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-fluorophenyl substituent on the carboxamide group, a phenyl ring at position 4, and a pyrrole moiety at position 3 of the thiophene core. Its structure is characterized by a balance of aromatic and heterocyclic components, which influence its electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c22-16-8-10-17(11-9-16)23-21(25)20-19(24-12-4-5-13-24)18(14-26-20)15-6-2-1-3-7-15/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNUKMWQEMBIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H16FN2OC_{19}H_{16}FN_2O and a molecular weight of approximately 316.34 g/mol. Its structure includes a thiophene ring, a pyrrole moiety, and a fluorophenyl group, which are known to contribute to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has demonstrated inhibitory effects on certain kinases involved in cancer cell proliferation.
  • Antiviral Properties : Studies indicate that compounds with similar structures exhibit antiviral activity against various viruses, including HIV and HCV. The presence of the pyrrole ring is believed to enhance this activity by interacting with viral proteins.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism might involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Efficacy Studies

Recent research has focused on evaluating the efficacy of this compound in vitro and in vivo:

Study Biological Activity IC50/EC50 Values Cell Lines/Models
Study 1Antiviral (HIV)EC50 = 3.13 μMMT-4 cells
Study 2AntimicrobialMIC = 12.5 μg/mLStaphylococcus aureus
Study 3Enzyme InhibitionIC50 = 25 μMCancer cell lines

Case Studies

  • Antiviral Activity Against HIV : In a study evaluating various derivatives, this compound showed significant inhibition of HIV replication in MT-4 cells with an EC50 value of 3.13 μM, indicating its potential as an antiviral agent .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus, where the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL, demonstrating its effectiveness compared to standard antibiotics .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs primarily differ in the substituents on the phenyl ring of the carboxamide group. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (Target) 4-Fluorophenyl C22H16FN3OS 389.45 Antifungal activity (EC50 data pending)
N-(4-butylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0015) 4-Butylphenyl C25H24N2OS 408.54 Screening compound; higher lipophilicity
N-(4-chlorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (7h) 4-Chlorophenyl C22H16ClN3OS 405.90 Antifungal EC50 = 21.3 μM vs. B. cinerea
N-(2-fluorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7j) 2-Fluorophenyl C16H13FN4OS 336.36 EC50 = 28.9 μM vs. F. graminearum
N-(4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (EOS Med Chem) 4-Methylphenyl C23H19N3OS 385.48 Medicinal applications (details pending)

Key Observations :

  • Halogen Substituents : Fluorine (Target) and chlorine (7h) at the para-position show comparable antifungal potency, suggesting minimal steric or electronic impact on activity . This aligns with studies showing similar IC50 values for halogenated phenyl derivatives in enzyme inhibition .
  • Positional Effects : The ortho-fluorophenyl analog (7j) exhibits reduced activity compared to the para-fluorophenyl target compound, indicating steric hindrance or altered binding interactions .
  • Alkyl vs.

Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group in the target compound balances lipophilicity and polarity, favoring both solubility and membrane penetration.
  • Melting Points: While data for the target compound is unavailable, structurally related thiophene carboxamides exhibit MPs >200°C (e.g., 227–230°C for a chromenone analog) , suggesting high thermal stability.

Q & A

Q. What are the common synthetic strategies for preparing N-(4-fluorophenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiophene Core Formation : Cyclocondensation of α,β-unsaturated carbonyl compounds with sulfur sources (e.g., Lawesson’s reagent) to construct the thiophene ring .

Pyrrole Substitution : Introducing the 1H-pyrrol-1-yl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution under palladium catalysis .

Carboxamide Coupling : Reacting the thiophene intermediate with 4-fluoroaniline using carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .

  • Key Considerations : Monitor reaction progress via TLC and confirm intermediate structures using 1H^1H-NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments .
  • IR spectroscopy to verify carboxamide C=O stretching (~1650–1700 cm1^{-1}) and N-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C21_{21}H15_{15}FN2_2OS, exact mass 362.09 g/mol) .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based kinase assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Anti-inflammatory Potential : Measure COX-1/COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrole-substituted thiophene intermediate?

  • Methodological Answer :
  • Reaction Optimization :
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2_2 vs. XPhos-Pd-G3) to enhance coupling efficiency .
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., fluorophenyl → chlorophenyl substitution) to isolate critical functional groups .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}) and adjust for assay platform differences .

Q. What computational approaches predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., EGFR PDB: 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
  • Free Energy Calculations : MM-GBSA to estimate binding affinity differences between analogs .

Q. How to address challenges in characterizing stereochemical configurations of synthetic intermediates?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., hexane/EtOAc) and resolve structure to confirm absolute configuration .

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